Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol is a complex organic compound with a unique structure that includes both halogen and diol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a dioxepane precursor, followed by the introduction of acetic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-bromo-1,4-dioxepane-5,7-diol
- 6-chloro-1,4-dioxepane-5,7-diol
- Acetic acid;1,4-dioxepane-5,7-diol
Uniqueness
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol is unique due to the presence of both bromine and chlorine atoms, which can significantly alter its chemical reactivity and interactions compared to similar compounds. This dual halogenation provides distinct properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
61207-81-6 |
---|---|
Molekularformel |
C9H16BrClO8 |
Molekulargewicht |
367.57 g/mol |
IUPAC-Name |
acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol |
InChI |
InChI=1S/C5H8BrClO4.2C2H4O2/c6-5(7)3(8)10-1-2-11-4(5)9;2*1-2(3)4/h3-4,8-9H,1-2H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
FAFZHWJTDISRDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1COC(C(C(O1)O)(Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.